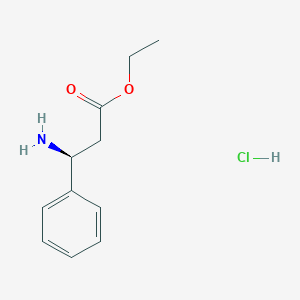

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZQDTVNRNXKB-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628465 | |

| Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-24-4 | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167834-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1), (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing the chiral molecule (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. This compound is a valuable building block in the pharmaceutical industry, and its stereoselective synthesis is of significant interest. This document details various approaches, including biocatalytic resolution and asymmetric synthesis, complete with experimental protocols and quantitative data to support researchers in drug development and organic synthesis.

Introduction

(S)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester. The hydrochloride salt form is often preferred for its stability and ease of handling. The stereospecific synthesis of this compound is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. This guide explores established and modern methodologies for obtaining the desired (S)-enantiomer with high purity.

Synthetic Pathways

Several strategic approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized into two main strategies: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Biocatalytic Kinetic Resolution

One effective method involves the enantioselective hydrolysis of racemic (±)-ethyl 3-amino-3-phenylpropanoate using microorganisms. This approach leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

A study has demonstrated the use of the bacterium Methylobacterium oryzae for this purpose. The bacterium catalyzes the hydrolysis of the (S)-enantiomer of ethyl 3-amino-3-phenylpropanoate to the corresponding (S)-3-amino-3-phenylpropionic acid, leaving the unreacted (R)-ethyl 3-amino-3-phenylpropanoate. While this method yields the acid of the desired stereochemistry, the unreacted (R)-ester can be isolated and potentially racemized for a higher overall yield in a dynamic kinetic resolution process. Alternatively, the resulting (S)-3-amino-3-phenylpropionic acid can be re-esterified to obtain the target molecule.

Experimental Protocol: Biocatalytic Hydrolysis with Methylobacterium oryzae [1]

-

Microorganism Cultivation: Methylobacterium oryzae (strain Y1-6) is cultured in a suitable medium. The optimal medium composition includes methanol (2.5 g/L), 1,2-propanediol (7.5 g/L), soluble starch (2.5 g/L), and peptone (10 g/L). The culture is shaken at 220 rpm for 4-5 days at 30 °C.[1]

-

Biotransformation: The biotransformation of racemic (±)-ethyl-3-amino-3-phenylpropanoate (EAP) is carried out by cultivating 120 mg of wet cells with 0.64 mg of EAP in 1 ml of a transfer solution at 37 °C for 48 hours.[1]

-

Outcome: Under these conditions, the enantiomeric excess (ee) of the remaining substrate ((R)-EAP) reaches 92.1%, with a 48.6% yield of (S)-3-amino-3-phenylpropionic acid.[1]

To obtain the target (S)-ethyl ester from this process, the produced (S)-3-amino-3-phenylpropionic acid would need to be isolated and then esterified using standard methods, for example, by reacting with ethanol in the presence of an acid catalyst like thionyl chloride or by using Fischer esterification conditions. The final product would then be converted to its hydrochloride salt.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from a prochiral starting material, often with the aid of a chiral catalyst or auxiliary. This approach is generally more atom-economical than kinetic resolution.

A powerful strategy for the synthesis of chiral β-amino esters is the asymmetric hydrogenation of the corresponding β-enamino esters. This reaction typically employs a chiral transition metal catalyst, often based on rhodium or iridium, with chiral phosphine ligands. While a specific protocol for the direct asymmetric hydrogenation to (S)-Ethyl 3-amino-3-phenylpropanoate was not found in the immediate literature, this method has been shown to be highly efficient for similar substrates, achieving high yields and enantioselectivities (93-97% ee) with Josiphos-type chiral ligands.[2][3]

The general workflow for this approach is depicted below:

References

In-Depth Technical Guide: Physicochemical Properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of ethyl 3-amino-3-phenylpropanoate. It is a chiral compound commonly used as a building block in the synthesis of various pharmaceutical agents.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 167834-24-4[1][2][3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.71 g/mol [2] |

| Canonical SMILES | CCOC(=O)C--INVALID-LINK--N.Cl |

| InChI Key | NUWRDXMXYDWUAN-JTQLQIEISA-N |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 117 °C | Commercial Supplier |

| Solubility | Data not available | - |

| Purity (typical) | ≥94% (HPLC), ≥97% | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. Therefore, this section provides standardized, adaptable methodologies for determining key physicochemical properties based on general laboratory practices for fine chemicals and active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10°C/minute) until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The result is reported as a melting range.[4][5][6][7]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone) are chosen for the assessment.

-

Procedure: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After agitation, the samples are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed, filtered (using a filter compatible with the solvent), and diluted as necessary.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a calibrated standard curve. The solubility is then expressed in units such as mg/mL or mol/L.[8][9][10][11][12]

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Typical Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

-

Typical Procedure: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Principle: Determines the molecular weight and can provide information about the structure of the molecule by analyzing the mass-to-charge ratio of its ions.

-

Typical Procedure: A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound.

-

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like this compound.

References

- 1. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 2. Ethyl 3-oxo-3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee 1 g | Request for Quote [thermofisher.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Solubility Measurements | USP-NF [uspnf.com]

- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride, including its chemical properties, available synthesis methodologies, and safety information.

Chemical and Physical Data

The following table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| CAS Number | 167834-24-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.71 g/mol | |

| IUPAC Name | ethyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | [3] |

| Synonyms | (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, s-ethyl 3-amino-3-phenylpropanoate hydrochloride | [3] |

| Appearance | Solid | [4] |

Synthesis Overview

A potential synthetic workflow is outlined below. This generalized process is based on established chemical transformations for similar molecules.

Caption: Generalized synthetic workflow for this compound.

Experimental Considerations:

-

Esterification: The reaction of 3-amino-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst is a standard method for producing the ethyl ester.

-

Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture is a critical step. This can be achieved through various techniques, including:

-

Diastereomeric Salt Formation: Reaction with a chiral acid to form diastereomeric salts that can be separated by crystallization.

-

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

-

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC)[5][6].

-

-

Salt Formation: The final step involves treating the isolated (S)-enantiomer with hydrochloric acid to yield the hydrochloride salt.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for this compound in biological systems. As a derivative of β-phenylalanine, it may be investigated for its potential interactions with systems involving this amino acid, but further research is required to elucidate any specific biological activity.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[4].

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

For detailed safety information, refer to the manufacturer's Safety Data Sheet.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 167834-24-4 CAS MSDS ((S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Spectroscopic Analysis of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its structure, supported by data from structurally similar compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that will give rise to characteristic signals in its NMR, IR, and mass spectra. These include a monosubstituted benzene ring, an ethyl ester, and a protonated primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.2 (triplet) | ~14 |

| Ethyl (-CH₂) | ~4.1 (quartet) | ~61 |

| Methylene (-CH₂) | ~3.0 (multiplet) | ~40 |

| Methine (-CH) | ~4.5 (multiplet) | ~55 |

| Phenyl (Ar-H) | ~7.3-7.5 (multiplet) | ~127-140 |

| Amine (-NH₃⁺) | ~8.0-9.0 (broad singlet) | N/A |

| Carbonyl (C=O) | N/A | ~170 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Ammonium) | 3000-2800 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Ester) | 1250-1000 | Stretching |

| N-H (Ammonium) | ~1600 | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z | Description |

| [M-Cl]⁺ | 193.11 | Molecular ion of the free base |

| [M-HCl]⁺ | 193.11 | Molecular ion of the free base |

| C₈H₈N⁺ | 118.07 | Fragment from cleavage of the Cα-Cβ bond |

| C₆H₅CHNH₂⁺ | 106.07 | Phenylmethaniminium ion |

| C₂H₅OCOCH₂⁺ | 87.04 | Fragment from cleavage of the Cβ-Cγ bond |

| C₂H₅⁺ | 29.04 | Ethyl cation |

Note: The observed fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the compound is a hydrochloride salt.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Record the ¹H NMR spectrum on a 300-500 MHz spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, experimental data should be obtained and compared with these predictions.

Technical Guide: Chiral Purity and Enantiomeric Excess of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a chiral molecule of significant interest in pharmaceutical synthesis, serving as a key building block for various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is critical to the efficacy and safety of the final drug product. Therefore, the accurate determination of its chiral purity and enantiomeric excess (ee) is a fundamental requirement in quality control and process development.

This technical guide provides an in-depth overview of the methods used to assess the chiral integrity of this compound. It includes a summary of commercially available purity specifications, a detailed representative experimental protocol for determining enantiomeric excess via High-Performance Liquid Chromatography (HPLC), and a discussion of alternative analytical techniques.

Quantitative Data Summary

Commercially available this compound is typically offered at high levels of chiral purity. The following table summarizes the quantitative data on purity and enantiomeric excess from various suppliers.

| Parameter | Specification | Analytical Method |

| Purity | ≥95% | HPLC |

| Enantiomeric Excess (ee) | ≥97.5% | Chiral Gas Chromatography (GC) |

| Enantiomeric Excess (ee) | 98% | Not Specified |

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used method for the separation and quantification of enantiomers.[1] While a specific validated method for this compound is not publicly available, the following protocol is a representative method adapted from established procedures for the analysis of β-amino esters and other primary amines.

Principle

This method utilizes a polysaccharide-based chiral stationary phase, which can differentiate between the (S) and (R) enantiomers of ethyl 3-amino-3-phenylpropanoate. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. The separated enantiomers are then detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas.

Materials and Instrumentation

-

Instrument: HPLC system with a UV detector.

-

Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic compounds like the target analyte, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase can improve peak shape.

-

Sample Solvent: Mobile phase or a compatible solvent.

-

Standard: A racemic mixture of ethyl 3-amino-3-phenylpropanoate hydrochloride to confirm the resolution of the two enantiomers.

-

Sample: this compound.

Experimental Workflow

Caption: Workflow for Chiral HPLC Analysis.

Detailed Procedure

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Add diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Racemic Standard Preparation: Prepare a solution of the racemic mixture of ethyl 3-amino-3-phenylpropanoate hydrochloride in the mobile phase at a similar concentration to the sample.

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to verify that the two enantiomers are baseline-separated.

-

Inject the sample solution.

-

-

Data Analysis and Calculation:

-

Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

-

Method Optimization

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

-

Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the alcohol content generally reduces retention time.

-

Flow Rate: Lowering the flow rate can sometimes improve resolution.

-

Temperature: Changing the column temperature can affect selectivity.

Alternative Analytical Methodologies

While chiral HPLC is the most common technique, other methods can also be employed for the determination of enantiomeric excess.

Chiral Gas Chromatography (GC)

For volatile compounds or those that can be derivatized to become volatile, chiral GC is a powerful alternative. The analyte's amino and carboxyl groups would typically require derivatization prior to analysis to improve volatility and chromatographic performance.

Caption: General Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be used to determine enantiomeric excess.[2][3] In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.

Conclusion

The determination of chiral purity and enantiomeric excess is a critical aspect of the quality control of this compound. Chiral HPLC is a reliable and widely accessible method for this purpose. The representative protocol provided in this guide serves as a valuable starting point for method development and validation. The choice of analytical technique will ultimately depend on the available instrumentation, the required level of sensitivity, and the specific requirements of the application.

References

- 1. yakhak.org [yakhak.org]

- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 3. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4). The information herein is compiled from publicly available safety data sheets and general pharmaceutical stability testing guidelines to ensure the integrity and longevity of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a white solid powder.[1] Key physical and chemical identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 167834-24-4[2] |

| Molecular Formula | C11H16ClNO2[2] |

| Molecular Weight | 229.7 g/mol [2] |

| Appearance | White Powder Solid[1] |

| Melting Point | 117 °C / 242.6 °F[1] |

Stability Profile

The compound is generally considered stable under normal and recommended storage conditions.[1][2] However, specific environmental factors can influence its long-term stability.

| Stability Factor | Information |

| General Stability | Stable under normal conditions.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1] |

| Conditions to Avoid | Exposure to incompatible materials.[1] |

| Hazardous Decomposition | Data not readily available, but may include carbon monoxide and carbon dioxide upon combustion.[3] |

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on information from suppliers and safety data.

| Storage Parameter | Recommendation |

| Temperature | Store in a cool area, with some suppliers recommending 2-8°C.[4][5] |

| Atmosphere | Store in a well-ventilated place.[1] |

| Container | Keep container tightly closed and sealed in a dry environment.[4][5] |

| Light | Store in a shaded area.[4] |

Experimental Protocols for Stability Assessment

While specific degradation kinetics for this molecule are not widely published, a robust stability testing protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for pharmaceutical substances.[6][7][8]

Objective

To evaluate the stability of this compound under various environmental conditions to establish a re-test period and confirm recommended storage conditions.

Materials and Equipment

-

This compound (minimum of three representative batches)

-

ICH-compliant stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

pH meter

-

Analytical balance

-

Glassware and solvents for sample preparation

Methodology

-

Initial Characterization (Time Zero):

-

Perform a complete analysis of the initial batches for appearance, assay (purity), moisture content, and identification.

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

-

Stability Study Design:

-

Samples should be stored in containers that simulate the proposed market packaging.

-

The study should include long-term, intermediate, and accelerated storage conditions as outlined in the table below.

-

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Forced Degradation Studies:

-

To identify potential degradation pathways and validate the stability-indicating method, subject the compound to stress conditions:

-

Acid Hydrolysis: e.g., 0.1 N HCl at 60°C

-

Base Hydrolysis: e.g., 0.1 N NaOH at 60°C

-

Oxidation: e.g., 3% H2O2 at room temperature

-

Thermal Stress: e.g., Dry heat at 80°C

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

-

Sample Analysis:

-

At each time point, withdraw samples and analyze for:

-

Appearance (color, physical state)

-

Assay and Purity (by HPLC)

-

Degradation products (by HPLC)

-

Moisture content

-

-

Data Analysis

The rate of degradation can be determined by plotting the concentration of the active substance against time. This data is used to establish the shelf-life or re-test period, which is the time during which the substance is expected to remain within its quality specifications under the defined storage conditions.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the potential factors influencing the stability of the compound.

Caption: Workflow for a comprehensive stability study.

Caption: Factors influencing compound stability.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. Stability testing protocols | PPTX [slideshare.net]

- 7. ICH Official web site : ICH [ich.org]

- 8. humiditycontrol.com [humiditycontrol.com]

(S)-Ethyl 3-Amino-3-Phenylpropanoate Hydrochloride: A Technical Guide to its Role in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in organic synthesis, primarily utilized for the stereoselective synthesis of various complex molecules. Its importance lies in the introduction of a specific stereocenter, which is crucial for the biological activity of many pharmaceutical compounds. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its application as a chiral synthon. While its direct catalytic activity is not extensively documented in publicly available literature, its role in diastereoselective reactions is paramount. This document summarizes key quantitative data, provides an experimental protocol for a representative biotransformation, and visualizes the underlying principles of its application.

Core Mechanism of Action: A Chiral Building Block

This compound primarily functions as a chiral synthon . This means it is a stereochemically pure molecule that is incorporated into a larger molecule, transferring its chirality to the final product. The core of its utility lies in the fixed (S)-configuration at the C3 carbon, which bears the amino and phenyl groups.

In organic reactions, the pre-existing stereocenter on the (S)-ethyl 3-amino-3-phenylpropanoate moiety directs the formation of new stereocenters in a predictable manner. This is achieved through steric hindrance and electronic effects, which favor the approach of reagents from a specific face of the molecule, leading to a high degree of diastereoselectivity.

Application in Biocatalytic Asymmetric Synthesis

A significant application of the racemic form of ethyl 3-amino-3-phenylpropanoate is in enzymatic kinetic resolution to produce the enantiopure (S)-3-amino-3-phenylpropionic acid, a valuable pharmaceutical intermediate. This process highlights the importance of the stereocenter for biological recognition and transformation.

A study utilizing a newly isolated strain, Methylobacterium oryzae Y1-6, demonstrated the highly enantioselective hydrolysis of racemic (±)-ethyl-3-amino-3-phenylpropanoate (EAP). The enzyme from this microorganism selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer of the ester unreacted, thereby achieving a high enantiomeric excess.

Quantitative Data from Biotransformation

The following table summarizes the key quantitative data from the biotransformation of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) using Methylobacterium oryzae Y1-6.

| Parameter | Value | Reference |

| Substrate | (±)-ethyl-3-amino-3-phenylpropanoate (EAP) | [1] |

| Biocatalyst | Methylobacterium oryzae Y1-6 (wet cells) | [1] |

| Enantiomeric Excess (ee) of remaining (S)-EAP | 92.1% | [1] |

| Yield of (S)-EAP | 48.6% | [1] |

| Temperature | 37 °C | [1] |

| Reaction Time | 48 hours | [1] |

Experimental Protocol: Biotransformation of (±)-Ethyl-3-amino-3-phenylpropanoate

This protocol is based on the methodology described for the asymmetric hydrolysis of EAP.[1]

Materials:

-

(±)-ethyl-3-amino-3-phenylpropanoate (EAP)

-

Wet cells of Methylobacterium oryzae Y1-6

-

Transfer solution (details of the buffer and any co-solvents would be specified in the primary literature)

Procedure:

-

Prepare a suspension of 120 mg of wet Methylobacterium oryzae Y1-6 cells in 1 ml of the transfer solution.

-

Add 0.64 mg of (±)-ethyl-3-amino-3-phenylpropanoate (EAP) to the cell suspension.

-

Incubate the reaction mixture at 37 °C for 48 hours with shaking.

-

After the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer. The unreacted (S)-EAP will be in the organic phase, while the hydrolyzed (R)-acid will be in the aqueous phase.

-

Analyze the enantiomeric excess of the (S)-EAP in the organic layer using chiral High-Performance Liquid Chromatography (HPLC).

-

Determine the yield of the recovered (S)-EAP.

Visualization of Chiral Application

The following diagrams illustrate the conceptual workflows and relationships in the application of (S)-Ethyl 3-amino-3-phenylpropanoate.

Role as a Chiral Building Block

Caption: Workflow illustrating the use as a chiral synthon.

Enzymatic Kinetic Resolution

Caption: Enzymatic resolution of the racemic ester.

Conclusion

This compound is a crucial chiral building block for the asymmetric synthesis of complex organic molecules. Its primary mechanism of action is to serve as a source of chirality, directing the stereochemical outcome of reactions to yield diastereomerically enriched products. While its direct catalytic role is not prominently featured in the available literature, its application in biocatalytic resolutions to produce enantiopure compounds underscores the significance of its stereochemistry. For researchers and professionals in drug development, understanding its role as a chiral synthon is key to designing efficient and stereoselective synthetic routes to new pharmaceutical agents. Further research into its potential as an organocatalyst could open new avenues for its application.

References

An In-depth Technical Guide to the Discovery and History of β-Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for β-amino acid esters. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to impart unique structural and physiological properties to peptides and other bioactive molecules. This document details key historical milestones, established and modern synthetic protocols, quantitative data for comparative analysis, and visualizations of reaction mechanisms.

Discovery and Historical Context

The journey of β-amino acids and their esters is intrinsically linked to the broader history of amino acid chemistry. While α-amino acids were discovered and characterized throughout the 19th century, the first naturally occurring β-amino acid, β-alanine, was identified in the early 20th century as a constituent of the dipeptide carnosine found in muscle tissue.

The synthesis of β-amino acid esters likely followed shortly after the isolation and characterization of their parent carboxylic acids. While a singular "discovery" of a simple β-amino acid ester is not prominently documented in historical literature, their preparation would have been achieved through established esterification methods of the time. The foundational Fischer-Speier esterification, developed in the late 19th century, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, would have been a primary method for early chemists to convert β-amino acids into their corresponding esters.

The initial interest in β-amino acids and their esters was largely academic. However, their significance grew exponentially with the discovery of β-lactam antibiotics, such as penicillin and cephalosporins, which contain a cyclic β-amino acid core. This discovery spurred significant research into the synthesis and properties of β-amino acids and their derivatives, including their esters, as crucial building blocks for novel pharmaceuticals. In recent decades, the use of β-amino acids to create peptidomimetics with enhanced stability against enzymatic degradation has further solidified their importance in drug discovery.

Key Synthetic Methodologies

Several robust methods have been developed for the synthesis of β-amino acid esters. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classical and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting readily available α-amino acids into their β-amino acid counterparts.[1] The reaction proceeds through the formation of a diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to form a ketene, which is then trapped by an alcohol to yield the β-amino acid ester.[2][3]

Experimental Protocol: Synthesis of Boc-(S)-β-Homophenylalanine Methyl Ester [1]

-

Acid Chloride Formation: To a solution of Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.

-

Diazoketone Synthesis: In a separate flask, prepare a solution of diazomethane in diethyl ether. Slowly add this ethereal solution to the mixed anhydride solution from step 1 at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Wolff Rearrangement: The crude diazoketone solution is concentrated under reduced pressure. The residue is dissolved in methanol. Silver benzoate (0.1 eq) is added, and the solution is stirred at room temperature (or heated gently) until the evolution of N₂ ceases.

-

Workup and Purification: The reaction mixture is filtered, concentrated, and the residue is purified by silica gel column chromatography to yield the Boc-(S)-β-homophenylalanine methyl ester.

Mechanism of the Arndt-Eistert Synthesis

Caption: The Arndt-Eistert synthesis for β-amino acid ester formation.

Conjugate Addition: The Aza-Michael Reaction

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated ester, is a direct and atom-economical method for synthesizing β-amino esters.[1][4] This reaction can be catalyzed by acids, bases, or performed under solvent-free conditions, sometimes with solid supports like silica gel.[5]

Experimental Protocol: Aza-Michael Addition on Silica Gel [5]

-

Activation of Silica: Heat silica gel (10 g) at 120-130 °C for 10 minutes under vacuum (0.5 mm Hg) and then cool under a nitrogen atmosphere.

-

Reaction Setup: To the activated silica (1 g), add the amine (2 mmol) and the α,β-unsaturated ester (5 mmol).

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to gentle heating) for several hours, monitoring the reaction by TLC.

-

Workup and Purification: Add methanol to the solid mixture and filter to remove the silica gel. Concentrate the filtrate to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

Mechanism of the Aza-Michael Addition

Caption: The mechanism of the aza-Michael addition for β-amino ester synthesis.

Addition of Enolates to Imines: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone or ester enolate), which produces a β-amino carbonyl compound.[6][7] For the synthesis of β-amino esters, a pre-formed imine is often reacted with an ester enolate.

Experimental Protocol: Mannich-type Reaction for β-Amino Ester Synthesis [8]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 eq.), aniline (1 eq.), and a ketone or ester (1 eq.) in ethanol (5 mL).

-

Catalyst Addition: Add a suitable catalyst, such as sulfated MCM-41 (100 mg).

-

Reaction: Reflux the mixture and monitor the progress by TLC (typically 5-8 hours).

-

Workup and Purification: After completion, filter the reaction mixture to recover the catalyst. The filtrate is then concentrated, and the crude product is purified by recrystallization or column chromatography.

Mechanism of the Mannich Reaction

Caption: The general mechanism of the Mannich reaction for β-amino ester synthesis.

Quantitative Data Summary

The following tables summarize typical yields and, where applicable, enantiomeric excesses for the synthesis of β-amino acid esters via the key methodologies discussed.

Table 1: Yields for Achiral Synthesis of β-Amino Esters

| Method | Amine/Nucleophile | α,β-Unsaturated Ester/Electrophile | Catalyst/Conditions | Yield (%) | Reference |

| Aza-Michael | Aniline | Methyl acrylate | Silica gel, 80°C | 92 | [5] |

| Aza-Michael | Piperidine | Ethyl acrylate | None, rt | 95 | [9] |

| Mannich | Aniline, Benzaldehyde | Acetophenone | Sulfated MCM-41, reflux | 94 | [8] |

Table 2: Enantioselective Synthesis of β-Amino Esters

| Method | Substrate | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Arndt-Eistert | N-Boc-(S)-phenylalanine | (S)-configuration retained | >99 | ~70-80 | [3] |

| Mannich | N-PMP-imine | Proline derivative | 96 | 85 | [10] |

| Reformatsky | Chiral imine | (S)-phenylglycinol | >98 (de) | ~70 | [11] |

Characterization Data

Spectroscopic Data for a Representative β-Amino Acid Ester: Ethyl 3-aminopropanoate

-

¹H NMR (CDCl₃, 300 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 2.89 (t, J=6.7 Hz, 2H), 2.50 (t, J=6.7 Hz, 2H), 1.45 (s, 2H, NH₂), 1.25 (t, J=7.1 Hz, 3H).[12]

-

¹³C NMR (CDCl₃, 75 MHz): δ 173.2, 60.5, 38.9, 36.1, 14.2.

-

IR (neat, cm⁻¹): 3380, 2980, 1730, 1590, 1180.

-

MS (EI): m/z 117 (M⁺), 88, 72, 44.[13]

Applications in Drug Development and Research

β-Amino acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their incorporation into peptides can induce stable secondary structures, such as helices and sheets, and confer resistance to degradation by proteases. This has led to their use in the development of novel antibiotics, anticancer agents, and enzyme inhibitors.

Furthermore, the polymerization of β-amino acid esters leads to the formation of poly(β-amino esters) (PBAEs). These polymers are biodegradable and have been extensively investigated as non-viral vectors for gene delivery.[14][15][16][17] The tertiary amine in the polymer backbone can be protonated at endosomal pH, leading to endosomal escape and efficient delivery of nucleic acids into the cytoplasm.

Experimental Workflow: Synthesis and Application of Poly(β-amino esters) for Gene Delivery

Caption: Workflow for the synthesis and application of PBAEs in gene delivery.

Conclusion

β-Amino acid esters have evolved from being chemical curiosities to indispensable tools in modern drug discovery and materials science. Their rich history is marked by the development of elegant and efficient synthetic methods that allow for precise control over their structure and stereochemistry. The continued exploration of new synthetic routes and applications of β-amino acid esters promises to yield further innovations in medicine and biotechnology. This guide serves as a foundational resource for researchers aiming to harness the potential of these versatile building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jetir.org [jetir.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. byjus.com [byjus.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. ijitee.org [ijitee.org]

- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 11. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]

- 13. Ethyl 3-aminopropanoate | C5H11NO2 | CID 419889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 17. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 167834-24-4). This chiral building block is of significant interest to researchers and professionals in the field of pharmaceutical development and medicinal chemistry due to its application in the synthesis of various bioactive molecules.

Physicochemical Properties

This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 167834-24-4 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |

| Molecular Weight | 229.71 g/mol | [3] |

| Appearance | White Powder | [4] |

| Purity (HPLC) | ≥94% - ≥97% | [2][4] |

| Enantiomeric Excess (ee) | ≥97.5% - 98% | [1][4] |

| Storage | Sealed in dry, 2-8°C | [2] |

| SMILES | CCOC(=O)C--INVALID-LINK--c1ccccc1.Cl | [2] |

Commercial Suppliers

A number of chemical suppliers offer this compound in various quantities, from research and development scale to bulk. The typical purity and enantiomeric excess offered by major suppliers are summarized below. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.

| Supplier | Purity Specification | Enantiomeric Excess (ee) | CAS Number |

| Thermo Scientific Chemicals (Acros Organics) | 95% | 98% ee | 167834-24-4 |

| ChemScene | ≥97% | Not Specified | 340188-50-3 (for R-enantiomer) |

| BLD Pharm | Not Specified | Not Specified | 29754-04-9 (for racemate) |

| Veeprho | Not Specified | Not Specified | 6335-76-8 (for free base) |

Note: Some suppliers may list the CAS number for the racemic mixture or the free base. It is crucial to confirm the enantiomeric form and salt form when ordering.

Experimental Protocols

General Synthesis of this compound

The synthesis of amino acid ethyl ester hydrochlorides is a well-established chemical transformation. A general procedure involves the esterification of the corresponding amino acid in the presence of ethanolic hydrogen chloride.[5]

Materials:

-

(S)-3-Amino-3-phenylpropanoic acid

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid or Hydrogen Chloride gas

-

Anhydrous Diethyl Ether

Procedure:

-

(S)-3-Amino-3-phenylpropanoic acid is suspended in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension, or concentrated hydrochloric acid is added dropwise, until the amino acid dissolves.

-

The reaction mixture is then refluxed for several hours (typically 24 hours) to drive the esterification to completion.[5]

-

After reflux, the solvent is removed under reduced pressure to yield the crude ethyl ester hydrochloride.

-

The crude product is recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to afford the purified this compound.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral HPLC. While a specific validated method for this compound is not publicly available, a general approach using a chiral stationary phase is employed.

General HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC® T is commonly used for the separation of amino acid enantiomers.[6][7]

-

Mobile Phase: A normal-phase eluent, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is often used with polysaccharide-based CSPs. For macrocyclic glycopeptide-based CSPs, polar organic or reversed-phase conditions can be employed.[6][7]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm) is standard.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable determination of the enantiomeric excess.

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Role as a Chiral Building Block in Drug Development

Caption: Use of (S)-Ethyl 3-amino-3-phenylpropanoate HCl as a chiral building block in pharmaceutical synthesis.

References

- 1. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 362040010 [thermofisher.com]

- 5. scielo.br [scielo.br]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Structural Elucidation of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. The document details the key analytical techniques and experimental protocols used to confirm the molecular structure, stereochemistry, and purity of this compound. Quantitative data is presented in clear, tabular format, and experimental workflows are visualized using diagrams.

Compound Overview

This compound is a chiral organic compound with significant applications in pharmaceutical synthesis. Its structure incorporates a phenyl group, an amino group, and an ethyl ester functionality, making it a valuable building block for various active pharmaceutical ingredients (APIs). Accurate structural confirmation is critical for its use in drug development and manufacturing.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Basic Properties:

-

Molecular Formula: C₁₁H₁₆ClNO₂[1]

-

Molecular Weight: 229.71 g/mol [2]

-

CAS Number: 167834-24-4[2]

-

Appearance: White powder[3]

Spectroscopic and Analytical Data

The following sections present the predicted and expected data from key analytical techniques used for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5][6] For this compound, ¹H NMR and ¹³C NMR spectra are essential.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |

| 4.60 | t | 1H | Methine proton (-CH(NH₃⁺)-) |

| 4.15 | q | 2H | Methylene protons (-O-CH₂-CH₃) |

| 3.05 | d | 2H | Methylene protons (-CH₂-COO-) |

| 1.20 | t | 3H | Methyl protons (-O-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Carbonyl carbon (-COO-) |

| 135.0 | Quaternary aromatic carbon (C-ipso) |

| 129.0 | Aromatic carbons (C-ortho, C-meta) |

| 128.5 | Aromatic carbon (C-para) |

| 62.0 | Methylene carbon (-O-CH₂-) |

| 53.0 | Methine carbon (-CH(NH₃⁺)-) |

| 40.0 | Methylene carbon (-CH₂-COO-) |

| 14.0 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands.

Table 3: Expected FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad, Strong | N-H stretch (Ammonium salt), C-H stretch (aromatic and aliphatic) |

| 1740 | Strong | C=O stretch (Ester) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1220 | Strong | C-O stretch (Ester) |

| 760, 700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[7][8][9] For this molecule, electrospray ionization (ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Interpretation |

| 194.12 | [M+H]⁺ (protonated molecule, free base) |

| 216.10 | [M+Na]⁺ (sodium adduct of the free base) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of the crystal, including the absolute stereochemistry.

Protocol:

-

Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent.[12]

-

Data Collection:

-

Mount the crystal on a goniometer and place it in an intense beam of monochromatic X-rays.

-

Measure the angles and intensities of the diffracted X-rays as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute configuration of the chiral center.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the structural elucidation process.

Caption: Overall workflow for the structural elucidation of the target compound.

References

- 1. jascoinc.com [jascoinc.com]

- 2. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 6. scribd.com [scribd.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biocompare.com [biocompare.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Asymmetric Synthesis Utilizing (S)-Ethyl 3-amino-3-phenylpropanoate Hydrochloride: A Guide for Researchers

For researchers, scientists, and professionals in drug development, (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride stands as a valuable chiral building block for the stereoselective synthesis of a variety of complex organic molecules. Its inherent chirality provides a strategic starting point for the construction of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations. The protocols are based on established synthetic methodologies and offer a foundation for the synthesis of chiral β-lactams and β-amino alcohols, which are prevalent scaffolds in many biologically active compounds.

Core Applications and Synthetic Pathways

This compound is primarily utilized in reactions that capitalize on its stereodefined amine and ester functionalities. The key applications detailed here involve its conversion into chiral β-lactams via the Staudinger reaction and its reduction to form chiral β-amino alcohols. These transformations provide access to a range of valuable intermediates for further synthetic elaboration.

A generalized workflow for the utilization of this chiral building block is presented below:

Application Notes and Protocols for the Esterification of (S)-3-amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-3-phenylpropanoic acid, a chiral β-amino acid, is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its ester derivatives, particularly the methyl and ethyl esters, serve as crucial intermediates, often facilitating subsequent reactions such as peptide couplings or cyclizations. This document provides a detailed, step-by-step guide for the efficient esterification of (S)-3-amino-3-phenylpropanoic acid to its methyl ester hydrochloride salt. The presented protocol is based on the well-established Fischer esterification method, utilizing thionyl chloride and methanol, which is widely recognized for its high yields and operational simplicity with amino acids.

Reaction Principle

The esterification of (S)-3-amino-3-phenylpropanoic acid is achieved through an acid-catalyzed reaction with an alcohol. In this protocol, methanol is used to produce the methyl ester. Thionyl chloride (SOCl₂) serves as a convenient in-situ source of anhydrous hydrochloric acid (HCl) when it reacts with methanol. The generated HCl protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1] The amino group of the amino acid is simultaneously protected as its hydrochloride salt, preventing unwanted side reactions.[2] The final product is isolated as the stable methyl ester hydrochloride salt.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the esterification of β-amino acids using the thionyl chloride method.

| Parameter | Value | Reference |

| Substrate | (S)-3-amino-3-phenylpropanoic acid | - |

| Product | (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride | - |

| Esterifying Agent | Methanol (MeOH) | [2] |

| Catalyst Precursor | Thionyl Chloride (SOCl₂) | [2] |

| Typical Molar Ratio (Amino Acid:SOCl₂) | 1 : 1.5 | [3] |

| Reaction Temperature | 0 °C to Reflux (approx. 65 °C) | [4][5] |

| Typical Reaction Time | 3 - 6 hours of reflux | [4][5] |

| Expected Yield | 88 - 92% (for similar β-amino esters) | [6] |

| Product Form | White solid (hydrochloride salt) | [7] |

Experimental Protocol

This protocol details the synthesis of (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride.

Materials:

-

(S)-3-amino-3-phenylpropanoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (or tert-butyl methyl ether)

-

Round-bottom flask (appropriate size, e.g., 100 mL)

-

Dropping funnel (or syringe)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Thionyl chloride is a corrosive and lachrymatory substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reaction of thionyl chloride with methanol is exothermic and generates toxic gases (HCl and SO₂). Ensure slow, controlled addition and proper gas trapping if necessary.

Step-by-Step Procedure:

-

Reaction Setup:

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a drying tube to the flask.

-

Place the flask in an ice-water bath on a magnetic stirrer.

-

-

Preparation of Methanolic HCl:

-

Add 40 mL of anhydrous methanol to the round-bottom flask and begin stirring.

-

Slowly add 2.2 mL (30 mmol, 1.5 eq) of thionyl chloride dropwise to the cold methanol over a period of 10-15 minutes.[3][4] Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the solution in the ice bath for an additional 20 minutes.

-

-

Addition of Amino Acid:

-

In one portion, add 3.30 g (20 mmol) of (S)-3-amino-3-phenylpropanoic acid to the cold methanolic HCl solution.[7]

-

A suspension will likely form.

-

-

Reaction:

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Once at room temperature, heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.[4]

-

Continue to reflux with stirring for 3-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer visible.[4]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.[2]

-

The crude product will be obtained as a solid or a thick oil.

-

-

Purification:

-

To the crude product, add 30-40 mL of dry diethyl ether and stir or sonicate the mixture to break up any solids. This process, known as trituration, helps to wash away impurities.[2]

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two small portions (10 mL each) of cold, dry diethyl ether.

-

Dry the purified (S)-3-amino-3-phenylpropanoic acid methyl ester hydrochloride under vacuum to a constant weight.

-

Visualizations

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target ester.

Reaction Mechanism Diagram

Caption: The key steps in the acid-catalyzed Fischer esterification.

References

Application Notes and Protocols: (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in medicinal chemistry. Its stereochemically defined structure, featuring a β-amino acid moiety, is a key component in the synthesis of various pharmaceutically active compounds. The presence of the chiral amine and the ester functional group allows for diverse chemical modifications, making it a versatile starting material for the construction of complex molecular architectures. This document provides an overview of its application, focusing on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Neprilysin (NEP) inhibitors, classes of drugs with significant therapeutic impact.

Core Applications in Drug Discovery

The primary application of β-amino acid esters like (S)-Ethyl 3-amino-3-phenylpropanoate lies in their incorporation into peptidomimetics and other small molecules designed to interact with biological targets. The β-amino acid structure provides unique conformational properties and increased stability against enzymatic degradation compared to their α-amino acid counterparts.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is central to the treatment of type 2 diabetes.

This compound serves as a key precursor for the synthesis of the chiral β-amino acid core found in several DPP-4 inhibitors, commercially known as "gliptins". A prominent example is Sitagliptin. While the commercial synthesis of Sitagliptin often employs asymmetric hydrogenation of a prochiral enamine, the fundamental β-amino acid structure is analogous to the topic compound, highlighting its importance as a synthon.

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 inhibition pathway.

Synthesis of Neprilysin (NEP) Inhibitors